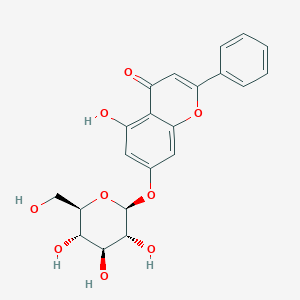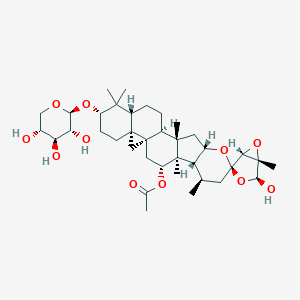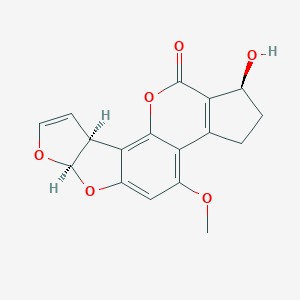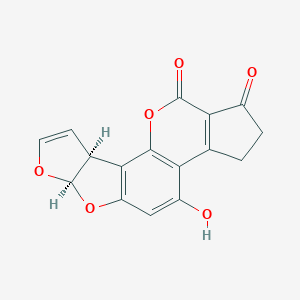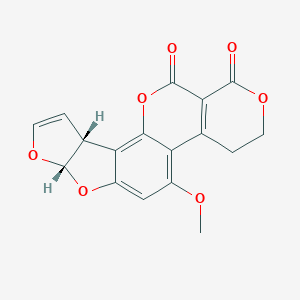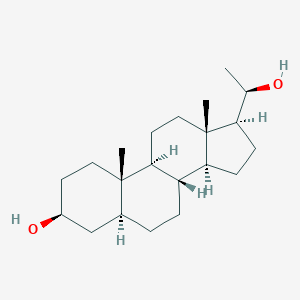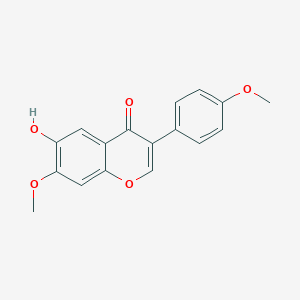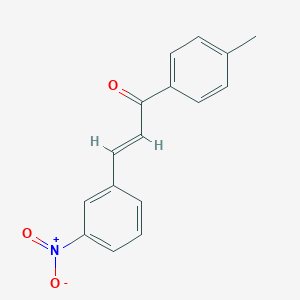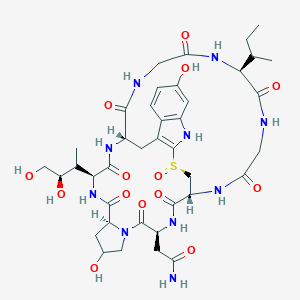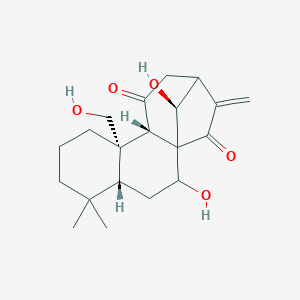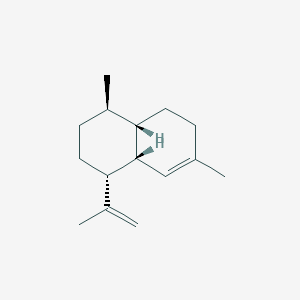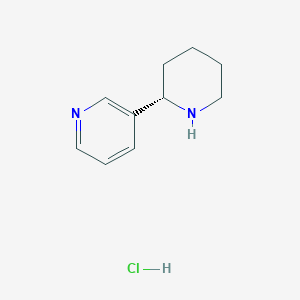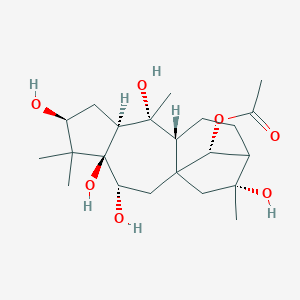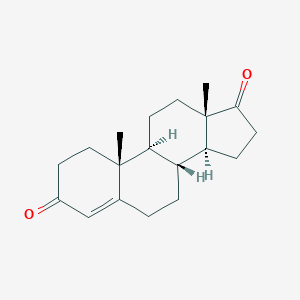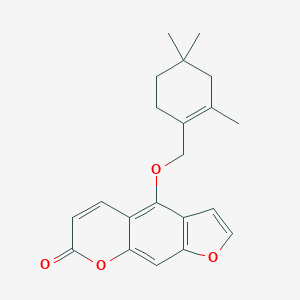
Archangelin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Archangelin, also known as 3-(2-furyl)-6-hydroxychromen-4-one, is a naturally occurring compound found in the roots of Angelica archangelica L. (commonly known as garden angelica), a plant that is native to Europe and Asia. Archangelin has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Wissenschaftliche Forschungsanwendungen
1. Medicinal and Therapeutic Uses
- Archangelin, derived from Angelica archangelica, has been extensively studied for its medicinal properties. Kumar et al. (2013) and Härmälä et al. (1992) have highlighted its potential in treating anxiety and other nervous disorders. Additionally, the research by Oliveira et al. (2019) shows the antitumor potential of Angelica archangelica root extract against breast cancer cells. These studies collectively underscore the potential of archangelin in various therapeutic applications, particularly in mental health and oncology (Kumar et al., 2013), (Härmälä et al., 1992), (Oliveira et al., 2019).
2. Neuroprotective and Cognitive Benefits
- The root, stem, and leaf extracts of Angelica archangelica have shown promising anxiolytic effects in various studies, as reported by Kumar and Bhat (2012). This suggests the potential of archangelin in enhancing cognitive function and offering neuroprotective benefits (Kumar & Bhat, 2012).
3. Photoprotective and Skin Health
- Sun et al. (2016) have identified the photoprotective effects of Angelica archangelia, particularly in preventing collagen degradation and inhibiting matrix metalloproteinases in UVB-exposed dermal fibroblasts. This points to the potential of archangelin in skincare and dermatological treatments (Sun et al., 2016).
4. Antioxidant and Anti-inflammatory Effects
- Research on Angelica archangelica by Kaur et al. (2020) has demonstrated its effectiveness in treating fibromyalgia, possibly through attenuating oxidative stress-mediated inflammatory cascades. This highlights the antioxidant and anti-inflammatory properties of archangelin (Kaur et al., 2020).
5. Gastroprotective and Radioprotective Activities
- Kaur and Bhatti (2021) have summarized various pharmacological activities of A. archangelica, including its gastroprotective and radioprotective activities. These findings suggest the potential of archangelin in protecting against gastrointestinal and radiation-induced damages (Kaur & Bhatti, 2021).
Eigenschaften
CAS-Nummer |
21174-75-4 |
|---|---|
Produktname |
Archangelin |
Molekularformel |
C21H22O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-[(2,4,4-trimethylcyclohexen-1-yl)methoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O4/c1-13-11-21(2,3)8-6-14(13)12-24-20-15-4-5-19(22)25-18(15)10-17-16(20)7-9-23-17/h4-5,7,9-10H,6,8,11-12H2,1-3H3 |
InChI-Schlüssel |
NETRCGJRLNZPCW-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC(C1)(C)C)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |
Kanonische SMILES |
CC1=C(CCC(C1)(C)C)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |
melting_point |
132°C |
Andere CAS-Nummern |
21174-75-4 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



